molecular formula C28H23ClN2O5S B409398 ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B409398
M. Wt: 535g/mol
InChI Key: RLAHZJVHYGMKBT-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction typically occurs in the presence of a base and under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls, resulting in antibacterial effects . The exact pathways and molecular targets depend on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C28H23ClN2O5S

Molecular Weight

535g/mol

IUPAC Name

ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)20-10-5-6-11-22(20)34-3)26(32)23(37-28)15-19-12-13-21(36-19)17-8-7-9-18(29)14-17/h5-15,25H,4H2,1-3H3/b23-15-

InChI Key

RLAHZJVHYGMKBT-HAHDFKILSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C

Origin of Product

United States

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